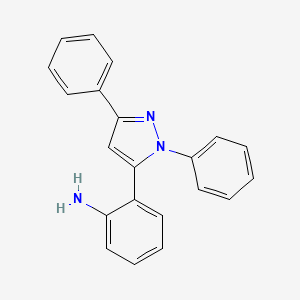

1,3-Diphenyl-5-(2-aminophenyl)pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H17N3 |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

2-(2,5-diphenylpyrazol-3-yl)aniline |

InChI |

InChI=1S/C21H17N3/c22-19-14-8-7-13-18(19)21-15-20(16-9-3-1-4-10-16)23-24(21)17-11-5-2-6-12-17/h1-15H,22H2 |

InChI Key |

ODLHPFCCSPUYTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CC=C3N)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,3 Diphenyl 5 2 Aminophenyl Pyrazole

Direct Synthetic Approaches to 1,3-Diphenyl-5-(2-aminophenyl)pyrazole Scaffolds

The formation of the this compound core is achieved through several key synthetic paradigms. These include classical condensation reactions, modern multicomponent strategies, and the strategic modification of functional groups on a pre-formed pyrazole (B372694) ring.

Condensation Reactions Utilizing Hydrazines and Appropriate Dicarbonyl or Enaminone Precursors

The most fundamental and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.com For the target molecule, this involves the reaction of phenylhydrazine (B124118) with a suitably substituted 1,3-dicarbonyl precursor.

The logical precursor would be 1-(2-aminophenyl)-3,5-diphenyl-1,3-propanedione. However, the amino group often requires protection or is introduced at a later stage via a more stable nitro group precursor, such as 1-(2-nitrophenyl)-3,5-diphenyl-1,3-propanedione. The reaction proceeds through the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com Enaminones, which are vinylogous amides, can also serve as effective precursors in similar condensation pathways.

Table 1: Representative Condensation Reactions for Pyrazole Synthesis

| Hydrazine | Precursor | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| Phenylhydrazine | 1,3-Diketones | Acid or Base catalyst, Reflux | 1,3,5-Trisubstituted Pyrazoles | mdpi.com |

| Arylhydrazines | β,γ-Unsaturated Hydrazones | Cu-catalyzed, Aerobic oxidation | Pyrazole Derivatives | organic-chemistry.org |

Multicomponent Reaction Strategies for Pyrazole Annulation

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted pyrazoles in a single pot. beilstein-journals.orgrsc.org These reactions combine three or more starting materials, minimizing intermediate isolation steps and reducing waste.

For the synthesis of a 5-aminopyrazole core, a common three-component reaction involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative. rsc.orgresearchgate.net To construct the specific this compound scaffold, a potential MCR could involve phenylhydrazine, malononitrile, and a complex aldehyde or ketone precursor, although direct synthesis of this exact structure via a simple MCR is less commonly documented than the stepwise condensation or functional group interconversion routes. A four-component variation often incorporates a β-ketoester, which first reacts with hydrazine to form a pyrazolone (B3327878) intermediate that subsequently reacts with other components. beilstein-journals.org

Table 2: Multicomponent Reaction Strategies for Substituted Pyrazoles

| Components | Catalyst | Product | Ref |

|---|---|---|---|

| Aldehydes, Malononitrile, Phenylhydrazines | Sodium p-toluene sulfonate (NaPTS) in water | 5-Amino Pyrazoles | rsc.org |

| Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Sodium Gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |

Functional Group Interconversion Routes to the 2-aminophenyl Moiety

One of the most practical and high-yielding strategies to obtain this compound involves the synthesis of a stable precursor followed by a functional group interconversion. This typically means synthesizing 1,3-Diphenyl-5-(2-nitrophenyl)pyrazole first and then reducing the nitro group to the desired amine.

The synthesis of the nitrophenyl precursor is straightforward, commonly achieved by the condensation of phenylhydrazine with 2'-nitro-chalcone or 1-(2-nitrophenyl)-3-phenyl-1,3-propanedione. The subsequent reduction of the nitro group is a well-established chemical transformation. A variety of reducing agents can be employed, with common choices including:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with hydrogen gas.

Metal/Acid Systems: Such as Tin (Sn) or Iron (Fe) in the presence of hydrochloric acid (HCl).

Hydrazine Hydrate: In the presence of a catalyst like Raney Nickel or Iron(III) chloride (FeCl₃).

This two-step approach is often preferred due to the high reactivity of the amino group, which can interfere with the initial cyclization conditions.

Catalytic Systems in the Synthesis of this compound and its Precursors

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally friendly. The synthesis of the target pyrazole and its precursors benefits significantly from both transition metal catalysis and green chemistry methodologies.

Transition Metal-Catalyzed Pathways for Pyrazole Ring Formation

Transition metals are widely used to catalyze the formation of pyrazole rings, often leading to higher yields and milder reaction conditions compared to uncatalyzed reactions. researchgate.netrsc.org Copper and iron are particularly notable in this context.

For instance, copper(II) triflate has been used as a catalyst for the condensation reaction between α,β-ethylenic ketones and hydrazines to form pyrazolines, which are then oxidized in situ to pyrazoles. mdpi.com Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones also provides a direct route to pyrazole derivatives. organic-chemistry.org Iron-based catalysts, such as those derived from Fe(III) combined with ionic liquids, have been shown to efficiently catalyze the condensation of hydrazines and 1,3-diketones at room temperature. ias.ac.in In some advanced methods, transition metals like palladium or copper are used for C-H functionalization to build or modify the pyrazole ring directly on a substrate. rsc.orgelsevierpure.com

Table 3: Examples of Transition Metal Catalysis in Pyrazole Synthesis

| Metal Catalyst | Reaction Type | Substrates | Conditions | Ref |

|---|---|---|---|---|

| Copper Triflate [Cu(OTf)₂] | Condensation/Oxidation | α,β-Ethylenic Ketone, Hydrazine | Room Temperature | mdpi.com |

| [C₄mim][FeCl₄] (Ionic Liquid) | Condensation | 1,3-Diketone, Hydrazine | Room Temperature | ias.ac.in |

| Copper(I) Oxide (Cu₂O) | Aerobic Oxidative [3+2] Cycloaddition | N,N-disubstituted hydrazines, Alkynoates | Base, Air | organic-chemistry.org |

Green Chemistry Approaches in Synthetic Pathways, Including Solvent-Free and Microwave-Assisted Reactions

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for pyrazole synthesis. nih.govcitedrive.com These approaches aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and improve reaction efficiency. researchgate.netthieme-connect.com

Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes while often improving yields. nih.govresearchgate.netbenthamdirect.com The synthesis of pyrazoles from chalcones and hydrazine hydrate, for example, can be completed in minutes under microwave irradiation compared to several hours with conventional heating. nih.govnih.gov

Solvent-free reactions , sometimes facilitated by grinding or heating neat reactants, represent another key green strategy. researchgate.neteurekaselect.com The synthesis of 1,3-diphenyl-5-arylpyrazoles has been successfully carried out by reacting 2,3-epoxy-1-phenyl-3-aryl-1-propanones with phenylhydrazine under solvent-free conditions at elevated temperatures. eurekaselect.com

The use of water as a reaction medium is also a hallmark of green synthesis. thieme-connect.com Many multicomponent reactions for synthesizing pyrazole derivatives, such as those using catalysts like sodium p-toluene sulfonate, can be performed efficiently in an aqueous medium. rsc.org

Table 4: Green Chemistry Approaches in Pyrazole Synthesis

| Green Method | Reaction Details | Catalyst/Conditions | Advantages | Ref |

|---|---|---|---|---|

| Microwave Irradiation | 4-Component reaction of aldehydes, malononitrile, ethyl acetoacetate, hydrazine | l-tyrosine in H₂O–ethanol | Rapid (minutes), high yields | nih.gov |

| Solvent-Free | Reaction of epoxy-propanones with phenylhydrazine | 230 °C, 1.5 h | No solvent, operational simplicity | eurekaselect.com |

| Ultrasound Irradiation | 4-Component reaction of aldehydes, malononitrile, ethyl acetoacetate, hydrazine | Cyanuric acid in aqueous medium | Simple procedure, excellent yield | researchgate.net |

Mechanistic Investigations of Catalytic Reaction Pathways

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, a reaction famously known as the Knorr pyrazole synthesis. jk-sci.com The mechanism typically proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.com While the Knorr synthesis is fundamental, modern catalytic methods offer enhanced control and efficiency.

Mechanistic studies, particularly for reactions involving substituted hydrazines and unsymmetrical dicarbonyls, have revealed complex reaction pathways. rsc.org Factors such as pH, solvent, and the electronic and steric properties of substituents can influence the regioselectivity of the reaction. rsc.org Kinetic investigations have shown that the dehydration of the intermediate hydroxylpyrazolidine is often the rate-determining step under neutral conditions. rsc.org Furthermore, recent studies using transient flow methodology have uncovered more intricate details, including autocatalytic pathways and the involvement of previously unreported intermediates, highlighting the complexity beyond the widely accepted mechanism. rsc.org

In the context of catalytic functionalization, protic pyrazole complexes have been investigated for their role in catalysis. The NH group of the pyrazole can act as a Brønsted acid, participating in proton-coupled electron transfer (PCET) processes. nih.gov Theoretical calculations and control experiments suggest that the pyrazole NH group can facilitate bond cleavages and act as an acid-base catalyst in reactions such as the disproportionation of hydrazine. nih.gov

Derivatization and Functionalization of the this compound Core

The unique architecture of this compound allows for selective chemical modifications at different sites, including the pyrazole ring system and the exocyclic aminophenyl group.

The pyrazole ring is an aromatic heterocycle, and its functionalization can be achieved through various organic reactions. nih.gov While the C-4 position of the pyrazole ring is often the most reactive site for electrophilic substitution, the presence of bulky phenyl groups at C-3 and C-5 in the target molecule can influence reactivity. beilstein-journals.org Functionalization strategies often focus on C-H activation to introduce new groups onto the pyrazole core. nih.gov These transformations are crucial for diversifying the chemical space and modulating the physicochemical properties of the resulting compounds.

The primary amino group on the 2-aminophenyl substituent is a key functional handle for a wide range of chemical transformations.

Schiff Base Formation: The reaction of the amino group with various aldehydes and ketones leads to the formation of Schiff bases (imines). researchgate.net This condensation reaction is typically carried out under mild conditions, often with acid catalysis. researchgate.net The resulting imine derivatives are valuable intermediates and have been explored for their diverse biological activities. The synthesis of pyrazole-based Schiff bases often involves the reaction of 5-aminopyrazole derivatives with different aldehydes. researchgate.net

Amidation: The amino group can also undergo acylation reactions with acyl chlorides, anhydrides, or carboxylic acids to form the corresponding amides. These reactions provide a straightforward method to introduce a variety of acyl groups, further expanding the library of derivatives.

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| This compound | Aldehyde/Ketone | Schiff Base | Acid catalysis, solvent |

| This compound | Acyl Chloride/Anhydride | Amide | Base, solvent |

5-Aminopyrazoles are extensively used as building blocks for the synthesis of fused heterocyclic systems, particularly pyrazoloazines, which are structurally analogous to purine (B94841) bases found in DNA and RNA. beilstein-journals.orgbeilstein-journals.org The condensation of the 5-amino group and the endocyclic N-1 nitrogen of the pyrazole ring with various bielectrophilic reagents is a common strategy to construct these fused systems. beilstein-journals.orgbeilstein-journals.orgnih.gov

For example, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgnih.gov Similarly, reactions with β-ketonitriles can yield pyrazolo[3,4-b]pyridines. nih.gov The specific isomer formed often depends on the reaction conditions and the nature of the substituents on the aminopyrazole precursor. beilstein-journals.orgbeilstein-journals.org The development of new synthetic routes to these fused systems is an active area of research due to their significant medicinal potential. beilstein-journals.orgresearchgate.net

| Aminopyrazole Reactant | Bielectrophilic Reagent | Fused Heterocycle Product |

| 5-Aminopyrazole | 1,3-Diketone | Pyrazolo[1,5-a]pyrimidine |

| 5-Aminopyrazole | β-Ketonitrile | Pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazole | Enaminone | Pyrazolo[3,4-b]pyridine |

| 5-Aminopyrazole | Diethyl Malonate | Pyrazolo[3,4-b]pyridine derivative |

Electrooxidation represents a promising and environmentally friendly approach for the functionalization of pyrazole derivatives. mdpi.comproquest.com This method utilizes an electric current to achieve C-H and N-H bond functionalization, leading to the synthesis of C-Cl, C-Br, C-I, C-S, and N-N coupling products. mdpi.comnih.gov

C-H Halogenation: The electrochemical halogenation of pyrazoles can be performed under mild conditions in a divided cell using alkali metal halides. mdpi.com The mechanism generally involves the electrogeneration of a halogen (e.g., Cl₂, Br₂) which then reacts with the pyrazole substrate. mdpi.comresearchgate.net This method provides a direct route to halogenated pyrazoles, which are valuable intermediates in cross-coupling reactions. mdpi.com

Thiocyanation: Electrooxidative C-H thiocyanation of 5-aminopyrazoles is an effective method for C-S bond formation. mdpi.comresearchgate.net The process involves the oxidation of a thiocyanate (B1210189) ion to generate thiocyanogen, (SCN)₂, which then acts as the electrophile. mdpi.com This strategy has been successfully applied to produce 4-thiocyanato-5-aminopyrazoles. researchgate.netresearchgate.net

N-N Coupling: The (electro)oxidative N-N coupling of aminopyrazoles is a method to synthesize azopyrazoles. researchgate.netresearchgate.net This transformation can be achieved using electrogenerated reagents. researchgate.net The reactivity of the aminopyrazole and the efficiency of the coupling are influenced by the oxidation potentials of the starting materials. researchgate.net

| Functionalization | Reagents | Product | Key Features |

| C-H Halogenation | Electric Current, Alkali Metal Halide | 4-Halopyrazole | Mild conditions, direct C-H functionalization. mdpi.com |

| C-H Thiocyanation | Electric Current, Thiocyanate Salt | 4-Thiocyanatopyrazole | Efficient C-S bond formation. mdpi.comresearchgate.net |

| N-N Coupling | Electric Current, Electrogenerated Reagents | Azopyrazole | Formation of N=N bond. researchgate.netresearchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Fine Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules. A complete NMR analysis for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole would involve acquiring both ¹H (proton) and ¹³C (carbon-13) NMR spectra.

¹H NMR Spectroscopy would be expected to reveal distinct signals for each unique proton in the molecule. Key diagnostic signals would include those for the aminophenyl ring protons, the protons of the two phenyl rings at positions 1 and 3, and the lone proton on the pyrazole (B372694) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) would confirm the connectivity of the atoms.

¹³C NMR Spectroscopy would complement the proton data by showing a signal for each unique carbon atom. This would allow for the definitive counting of all carbon environments and confirmation of the pyrazole core and the three distinct phenyl substituents.

However, specific, experimentally-determined ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. While data exists for related compounds like 5-amino-1,3-diphenyl-pyrazole and 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid, these are distinct isomers or analogues and their spectral data cannot be accurately extrapolated to the target compound. ontosight.airesearchgate.netresearchgate.net

Table 3.1: Expected ¹H and ¹³C NMR Data for this compound (Hypothetical) No experimental data found. Table is for illustrative purposes only.

| Analysis Type | Expected Regions of Interest |

|---|---|

| ¹H NMR | Aromatic Protons (Phenyl, Aminophenyl): ~δ 6.5-8.0 ppm |

| Pyrazole Proton (C4-H): ~δ 6.5-7.0 ppm | |

| Amine Protons (NH₂): Broad signal, variable shift | |

| ¹³C NMR | Pyrazole Ring Carbons: ~δ 100-155 ppm |

Infrared and Mass Spectrometry for Molecular Fingerprinting and Compositional Verification

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are essential for identifying functional groups and confirming the molecular weight of a compound.

Infrared (IR) Spectroscopy would identify characteristic vibrations of the functional groups present. Key expected absorption bands for this compound would include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic rings, and C=N and C=C stretching vibrations characteristic of the pyrazole and phenyl rings.

Mass Spectrometry (MS) would determine the mass-to-charge ratio (m/z) of the molecular ion, thereby confirming the compound's molecular weight and elemental composition. The expected molecular formula is C₂₁H₁₇N₃, corresponding to a molecular weight of 311.38 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement to confirm this formula.

Despite the theoretical expectations, specific experimental IR spectra and mass spectrometry fragmentation data for this compound could not be located in the searched scientific databases.

Table 3.2: Expected IR and MS Data for this compound (Hypothetical) No experimental data found. Table is for illustrative purposes only.

| Analysis Type | Expected Data |

|---|---|

| FTIR (cm⁻¹) | N-H Stretching (Amine): ~3300-3500 cm⁻¹ |

| Aromatic C-H Stretching: ~3000-3100 cm⁻¹ | |

| C=N / C=C Stretching: ~1500-1600 cm⁻¹ | |

| Mass Spec. (MS) | Molecular Ion [M]⁺: m/z 311 |

Advanced X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique would determine the precise bond lengths, bond angles, and torsional angles of this compound. It would also reveal the conformation of the molecule, such as the relative orientations of the three phenyl rings with respect to the central pyrazole ring, and detail the intermolecular interactions (e.g., hydrogen bonding from the amine group) that dictate the crystal packing.

A search for a solved crystal structure for this compound in crystallographic databases yielded no results. Therefore, critical information regarding its solid-state architecture remains undetermined.

Table 3.3: Crystallographic Data for this compound (Hypothetical) No experimental data found. This table is for illustrative purposes of expected parameters.

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Advanced Applications in Chemical Sciences and Materials Research

Utilization as Ligands in Coordination Chemistry and Organometallic Catalysis

The nitrogen-rich pyrazole (B372694) ring, combined with the appended phenyl and aminophenyl groups, makes 1,3-Diphenyl-5-(2-aminophenyl)pyrazole an excellent candidate for ligand design in coordination and organometallic chemistry. The presence of multiple coordination sites allows for the formation of stable and structurally diverse metal complexes, which can exhibit tunable electronic and steric properties.

Design Principles for Metal Complexation and Tunable Properties

The design of metal complexes with this compound is guided by several key principles. The pyrazole moiety itself offers multiple coordination modes; it can act as a neutral monodentate ligand through its sp²-hybridized nitrogen atom or as a bridging ligand. The aminophenyl group introduces an additional coordination site through the nitrogen atom of the amino group, enabling the ligand to act as a bidentate or even a multidentate chelating agent.

The coordination behavior of pyrazole-derived ligands is highly versatile. They can form complexes with a wide range of transition metals, leading to diverse structural topologies from mononuclear to polynuclear assemblies. jlu.edu.cn The steric and electronic properties of the resulting metal complexes can be finely tuned by modifying the substituents on the phenyl rings. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the electron density at the metal center, thereby influencing the complex's reactivity and catalytic activity.

The aminophenyl substituent plays a crucial role in enhancing the chelation effect, leading to the formation of thermodynamically stable metallacycles. The flexibility of the aminophenyl group allows it to accommodate the geometric preferences of different metal ions, resulting in complexes with varied coordination geometries, such as square planar, tetrahedral, or octahedral.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donating Atoms | Potential Metal Geometries |

| Monodentate | Pyrazole-N | Linear, Trigonal Planar |

| Bidentate (N,N') | Pyrazole-N, Amino-N | Square Planar, Tetrahedral |

| Bridging | Pyrazole-N, Pyrazole-N' | Dinuclear, Polynuclear |

This table is illustrative and based on the general coordination chemistry of pyrazole and aniline (B41778) derivatives.

Exploration of Metal-Pyrazolyl Complexes in Catalytic Processes

While specific catalytic applications of metal complexes derived from this compound are not extensively reported, the broader class of metal-pyrazolyl complexes has shown significant promise in various catalytic transformations. The tunable nature of these complexes makes them attractive candidates for catalysts in organic synthesis.

For example, aluminum complexes featuring anilido-pyrazolate ligands have been investigated for their catalytic activity in the ring-opening polymerization of ε-caprolactone. researchgate.net This suggests that similar complexes of this compound could potentially catalyze polymerization reactions. The combination of a hard nitrogen donor from the pyrazole ring and a softer donor from the amino group could stabilize metal centers in different oxidation states, making them suitable for redox catalysis.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, often utilize nitrogen-containing ligands to stabilize the active palladium species. nih.gov The bidentate nature of this compound could provide the necessary stability to the catalytic system, potentially leading to high efficiency and selectivity in such reactions. The exploration of this compound's metal complexes in catalysis remains a promising area for future research.

Contributions to Materials Science and Organic Electronics

The extended π-conjugated system of this compound, along with its thermal and chemical stability, makes it a valuable component in the design of advanced organic materials for electronic and optoelectronic applications.

Development of Hole-Transporting Materials for Optoelectronic Devices

In the field of organic electronics, particularly in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells, hole-transporting materials (HTMs) play a critical role in facilitating the efficient transport of positive charge carriers (holes). Arylamines are a commonly used class of HTMs. nih.gov

A structurally related and highly conjugated pyrazole derivative, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}-benzene, has been synthesized and proposed as a potential hole-transporting material. nih.gov The extensive conjugation in this molecule is expected to facilitate efficient hole transport. nih.gov Given the structural similarities, this compound can be considered a building block for more complex, star-shaped, or dendritic molecules with enhanced hole-transporting properties. The presence of the amino group provides a site for further functionalization to tune the highest occupied molecular orbital (HOMO) energy level for better alignment with the anode and the emissive layer in an optoelectronic device.

Exploration in Fluorescent Systems and Organic Light-Emitting Diodes (OLEDs)

Many pyrazole and pyrazoline derivatives are known for their strong fluorescent properties. researchgate.net The fluorescence of 1,3-diphenyl pyrazoline derivatives has been studied, revealing that the twisted conformation in the excited state is crucial for their luminescent properties. ontosight.ai These compounds can act as both the hole-transporting layer and the emissive layer in OLEDs due to their excellent luminescent properties and suitable HOMO and LUMO energy levels. researchgate.net

Table 2: Photophysical Properties of a Related Pyrazole Derivative

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |

| 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}-benzene | Not specified | Not specified | Potential Hole-Transporting Material |

Data for the specific title compound is not available in the provided search results. This table highlights a related compound to illustrate the potential application area.

Integration into Chemo-sensing Platforms

The development of fluorescent chemosensors for the detection of specific ions or molecules is an active area of research. Pyrazole derivatives have been successfully employed as building blocks for chemosensors due to their ability to coordinate with metal ions and the sensitivity of their fluorescence to the local environment. sigmaaldrich.com

The structure of this compound incorporates a potential binding site for metal ions through the cooperation of the pyrazole nitrogen and the amino group. Upon coordination with a metal ion, changes in the electronic structure of the molecule can lead to a detectable change in its fluorescence, such as quenching or enhancement. This "turn-off" or "turn-on" response forms the basis of a chemosensor. For example, pyrazole-based probes have been developed for the detection of biologically important ions like Zn²⁺. sigmaaldrich.com The design of such sensors often involves combining the pyrazole core with other aromatic or heteroaromatic groups to create a specific binding pocket. sigmaaldrich.com The versatile synthetic accessibility of this compound makes it an attractive scaffold for the development of new and selective chemosensors for various analytes.

Role as Versatile Building Blocks for Complex Molecular Architectures

The compound this compound serves as a highly valuable and versatile building block, or synthon, in the field of organic synthesis. Its utility stems from the presence of multiple reactive sites within its structure, primarily the nucleophilic amino group (-NH₂) attached to the phenyl ring at the 5-position of the pyrazole core. This amino group is a key functional handle that allows for a wide array of chemical transformations, enabling the construction of more complex, polycyclic, and macromolecular structures.

The reactivity of the amino group facilitates its participation in various condensation and cyclization reactions with suitable bielectrophilic reagents. beilstein-journals.orgontosight.ai This strategic positioning makes the compound a prime precursor for the synthesis of fused heterocyclic systems, where new rings are built onto the existing pyrazole framework. Such fused pyrazoles, including pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and pyrazolo[1,5-a] beilstein-journals.orgtubitak.gov.trnih.govtriazines, are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. nih.govnih.gov

Researchers have successfully employed aminopyrazole derivatives in multicomponent reactions, a highly efficient synthetic strategy where three or more reactants combine in a single step to form a complex product. researchgate.net This approach leverages the reactivity of the aminopyrazole core to rapidly generate molecular diversity and construct elaborate scaffolds that would otherwise require lengthy, multi-step syntheses.

Interactive Data Table: Synthesis of Complex Architectures from Aminopyrazole Precursors

| Precursor | Reagents/Reaction Type | Resulting Molecular Architecture | Key Findings & Yields |

|---|---|---|---|

| 5-Aminopyrazole Derivative | Arylaldehydes, Cyclic Ketones (Multicomponent Reaction) | Macrocyclane-fused Pyrazolo[3,4-b]pyridine | Reaction in acetic acid with TFA promoter at 80-140°C yielded the best results (72-80%). nih.gov |

| 5-Aminopyrazole Derivative | Chalcones (Condensation) | 5,7-Diarylpyrazolo[1,5-a]pyrimidine | Reaction proceeds in DMF with KOH as a base. nih.gov |

| 5-Aminopyrazole-4-carboxylate | 1. Basic Hydrolysis2. Acetic Anhydride3. p-Phenylenediamine | 5-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-one | A multi-step synthesis to first form a pyrazolo[3,4-d] beilstein-journals.orgtubitak.gov.troxazin-4(1H)-one intermediate, followed by reaction to yield the final product (45% yield for the final step). nih.gov |

| 5-Aminopyrazole Derivative | Ethoxycarbonyl isocyanate, then NaOEt, then Benzoyl chloride | Pyrazolo[1,5-a] beilstein-journals.orgtubitak.gov.trnih.govtriazine Derivatives | A three-step process involving carbamate (B1207046) formation, cyclization to a dione (B5365651) (82% yield), and subsequent acylation (85-93% yields). nih.gov |

The research demonstrates that the strategic functionalization of the 1,3-diphenylpyrazole core is a powerful method for developing novel molecular structures. The amino group provides a reliable reaction site for building complexity, leading to the synthesis of fused heterocycles and other elaborate molecules with potential applications across various scientific disciplines. nih.govscirp.org

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives is moving towards greener and more sustainable practices, aiming to reduce environmental impact while improving efficiency. nih.gov Traditional methods often rely on harsh conditions or hazardous reagents, prompting the development of eco-friendly alternatives. researchgate.net Key advancements in this area include multicomponent reactions (MCRs), the use of novel catalysts, and the adoption of green solvents and energy sources. nih.govacs.org

Recent research has highlighted the efficacy of iron-catalyzed multicomponent synthesis, which utilizes biomass-derived alcohols as a primary feedstock. rsc.orgresearchgate.netrsc.org This approach eliminates the need for pre-functionalized starting materials and noble metal catalysts, proceeding via a tandem C-C and C-N bond formation to produce tri-substituted pyrazoles in good yields. rsc.orgrsc.org Similarly, nano-ZnO and other recyclable catalysts like Amberlyst-70 are being employed to facilitate pyrazole synthesis under environmentally benign conditions, such as in aqueous media. acs.orgmdpi.com These methods are characterized by operational simplicity, atom economy, and high yields. nih.govmdpi.com

The table below summarizes and compares various sustainable synthetic strategies for pyrazole derivatives.

| Methodology | Catalyst | Key Features | Advantages |

| Iron-Catalyzed Dehydrogenative Coupling | Fe(II)-pincer complex | Uses biomass-derived alcohols as feedstock; tandem C-C and C-N coupling. rsc.orgrsc.org | Avoids noble metals and pre-functionalized materials; sustainable. rsc.orgresearchgate.net |

| Nano-Catalysis | Nano-ZnO | Condensation of phenylhydrazine (B124118) with ethyl acetoacetate. mdpi.com | High efficiency, environmentally friendly, short reaction times. mdpi.com |

| Microwave-Assisted Synthesis | Acetic Acid | Three-component reaction in water. mdpi.com | Rapid, high yields, reduced energy consumption. researchgate.net |

| Ultrasound-Assisted Synthesis | - | Four-component reaction of aldehydes, malononitrile, hydrazine (B178648), and ethyl acetoacetate. mdpi.com | Energy efficiency, shorter reaction times. |

| Recyclable Solid Acid Catalysis | Amberlyst-70 | Aqueous synthesis. mdpi.com | Catalyst is reusable, environmentally benign, simple work-up. mdpi.com |

These innovative strategies represent a significant shift towards green chemistry in the synthesis of heterocyclic compounds, providing sustainable pathways for producing a wide array of functionalized pyrazole derivatives. nih.gov

Advanced Computational Prediction and De Novo Design Strategies for Novel Pyrazole Scaffolds

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, accelerating the design and optimization of novel pyrazole-based compounds. researchgate.net Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and virtual screening are instrumental in identifying and refining pyrazole scaffolds with desired biological activities or material properties. researchgate.netnih.gov

Molecular docking, for instance, allows researchers to predict the binding conformations and affinities of pyrazole derivatives within the active sites of target proteins, such as enzymes or receptors. researchgate.net This in silico approach helps in prioritizing candidates for synthesis and biological evaluation, thereby saving significant time and resources. nih.gov Recent studies have utilized docking to identify pyrazole derivatives with potent anticancer activity by predicting their interactions with cancer-related receptors. nih.gov

De novo design strategies, often powered by artificial intelligence and machine learning, are emerging as a powerful method for creating entirely new pyrazole scaffolds. These computational tools can generate novel molecular structures tailored to specific biological targets or material functions, moving beyond simple modification of existing templates. researchgate.net The integration of these computational approaches is shaping a new era of rational design in pyrazole chemistry, enabling the development of therapeutics and materials with enhanced efficacy, selectivity, and safety profiles. researchgate.net

The following table outlines key computational strategies being applied to pyrazole research.

| Computational Strategy | Application in Pyrazole Research | Outcome |

| Molecular Docking | Predicting binding modes of pyrazole derivatives with biological targets (e.g., kinases, p53-MDM2). nih.govnih.gov | Identification of potent inhibitors; understanding structure-activity relationships. researchgate.netnih.gov |

| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential pyrazole-based hits. researchgate.net | Rapid identification of lead compounds for further development. researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Developing mathematical models that correlate the chemical structure of pyrazole derivatives with their biological activity. researchgate.net | Predicting the activity of unsynthesized compounds; guiding lead optimization. |

| De Novo Design | Generating novel pyrazole-containing molecular structures with optimized properties for a specific target. | Discovery of novel scaffolds with unique therapeutic potential. researchgate.net |

| Hirshfeld Surface Analysis | Identifying and analyzing non-covalent interactions that stabilize crystal structures of pyrazole-based compounds. mdpi.com | Understanding crystal packing and guiding the design of crystalline materials. mdpi.com |

Expansion into Novel Functional Materials and Supramolecular Assemblies Based on Pyrazole Structures

The unique structural and electronic properties of the pyrazole ring make it an attractive building block for the development of advanced functional materials and supramolecular structures. chim.itlifechemicals.com The ability of NH-pyrazoles to act as both hydrogen bond donors and acceptors facilitates their self-assembly into well-defined architectures like dimers, trimers, and infinite chains through intermolecular N-H···N hydrogen bonds. nih.gov

This capacity for self-assembly is being harnessed in crystal engineering to construct complex supramolecular networks. mdpi.comresearchgate.net Pyrazole-based ligands are widely used in coordination chemistry to create metal-organic compounds with fascinating structural topologies and potential applications in catalysis and materials science. mdpi.comconicet.gov.ar For example, coordination compounds of Co(II) and Ni(II) with pyrazole-based ligands have been shown to form layered assemblies stabilized by a variety of non-covalent interactions, including hydrogen bonding and π-stacking. mdpi.com

Furthermore, pyrazole derivatives are being explored for applications in polymer chemistry and as components of energetic materials. nih.govlifechemicals.com Nitrated pyrazoles, for instance, are gaining attention for their high heat of formation and potential use in explosives and propellants. nih.gov The versatility of the pyrazole scaffold allows for fine-tuning of its physicochemical properties through functionalization, opening doors to a wide range of materials with tailored optical, electronic, or mechanical properties. chim.it

Interdisciplinary Research Directions in Fundamental Chemical Sciences

The pyrazole scaffold serves as a versatile platform that bridges various disciplines, including medicinal chemistry, agrochemicals, materials science, and fundamental chemical synthesis. lifechemicals.comnih.gov Its "biologically privileged" status is evident from its presence in numerous pharmaceuticals and agrochemicals. nih.govmdpi.com Future research will likely see a greater convergence of these fields to address complex scientific challenges.

Interdisciplinary efforts are crucial for translating fundamental discoveries in pyrazole chemistry into practical applications. For example, the development of new synthetic methods (Section 6.1) directly impacts the ability of medicinal chemists to create diverse libraries of compounds for drug screening. researchgate.net Similarly, insights from computational studies (Section 6.2) can guide synthetic chemists in targeting molecules with a higher probability of success, whether for therapeutic or material applications. researchgate.net

Emerging areas of focus include:

Chemical Biology: Designing pyrazole-based molecular probes to study biological processes and validate new drug targets.

Catalysis: Developing novel pyrazole-based ligands for transition metal catalysts to drive challenging chemical transformations with greater efficiency and selectivity. lifechemicals.com

Environmental Chemistry: Utilizing pyrazole derivatives immobilized on supports for the remediation of heavy metal ions from aqueous solutions. lifechemicals.com

This cross-pollination of ideas and techniques will continue to expand the boundaries of what is possible with pyrazole-based compounds, solidifying their importance as a core heterocyclic system in the chemical sciences. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Diphenyl-5-(2-aminophenyl)pyrazole?

- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions starting from substituted phenyl precursors. For example, electrochemical oxidative aromatization of pyrazoline intermediates (e.g., 4,5-dihydro-1,3-diphenylpyrazoles) using controlled charge amounts (~3.25 F) and solvent systems (e.g., cyclohexane/ethyl acetate gradients) yields the aromatic pyrazole core . Earlier routes involve functionalizing 5-phenyl-1-pentanol derivatives through sequential alkylation and cyclization steps, leveraging the reactivity of 1,5-diarylpyrazole templates .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization relies on <sup>13</sup>C NMR (e.g., δ 162.7 ppm for carbonyl groups) and HRMS (e.g., [M+H]<sup>+</sup> at m/z 283.1449) to confirm structural integrity . Comparative analysis with literature spectra (e.g., pyrazole derivatives with analogous substituents) is critical to validate assignments, particularly for distinguishing regioisomers .

Q. What biological activities have been reported for this compound?

- Methodological Answer : Neuropharmacological studies highlight its modulation of conditioned avoidance responses in animal models, likely via interactions with central dopamine or opioid pathways. For instance, 1,3-diphenylpyrazole analogs like difenamizole exhibit dose-dependent effects on avoidance behavior, requiring in vivo dose-response curves and receptor-binding assays to elucidate mechanisms .

Advanced Research Questions

Q. How can electrochemical aromatization be optimized to improve pyrazole synthesis yields?

- Methodological Answer : Yield optimization involves tuning charge amount (e.g., 3.25 F for 31% yield ), solvent polarity (e.g., ethyl acetate for better solubility), and temperature (e.g., 470°C for faster kinetics). Parallel screening of pyrazoline precursors with electron-withdrawing/donating groups (e.g., furan vs. thienyl substituents) can enhance reaction efficiency .

Q. How do substituent variations on the pyrazole core influence biological activity?

- Methodological Answer : 2D-QSAR studies against cancer cell lines (e.g., MDA-MB-231, PC-3) reveal that electron-rich aryl groups at the 5-position enhance cytotoxicity, likely by improving membrane permeability or target binding. Computational models (e.g., PLS regression) correlate logP values and Hammett σ constants with IC50 data to guide analog design .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions in NMR or mass spectra often arise from tautomerism or impurities. Use deuterated solvents (e.g., CDCl3) to stabilize specific tautomers and compare with literature data for related compounds (e.g., 1,3-diphenyl-5-(thien-2-yl)pyrazole ). High-resolution crystallography or <sup>15</sup>N NMR can resolve ambiguities in amine positioning .

Q. What strategies are effective for designing pyrazole analogs with improved pharmacokinetic properties?

- Methodological Answer : Introduce polar functional groups (e.g., sulfonamides, carboxylates) via post-synthetic modifications (e.g., reacting 5-amino derivatives with aldehydes to form Schiff bases ). For blood-brain barrier penetration, incorporate lipophilic groups (e.g., trifluoromethyl) while maintaining molecular weight <500 Da .

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer : Discrepancies may stem from metabolic instability or off-target effects. Conduct ADME profiling (e.g., microsomal stability assays ) and metabolite identification (e.g., LC-MS/MS of plasma samples). Parallel in vitro/in vivo studies using isotopic labeling (e.g., <sup>14</sup>C-tracers) can track bioavailability and tissue distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.